molecular formula C9H11N5 B1435880 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine CAS No. 2097937-27-2

2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine

Cat. No. B1435880
M. Wt: 189.22 g/mol
InChI Key: HOVSWXYPMDAFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole, the core structure in “2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine”, is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Antibacterial Activity

The compound has been explored in the context of antibacterial properties. A study by Prasad (2021) involved synthesizing derivatives of a similar compound, which were evaluated for their antibacterial activity. This research contributes to the understanding of the antibacterial potential of related compounds (Prasad, 2021).

Luminescent Properties

Veltri et al. (2020) focused on the synthesis of luminescent fused imidazole bicyclic acetic esters. The core structure present in these compounds is similar to 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine, suggesting potential applications in the field of luminescence (Veltri et al., 2020).

Anti-Inflammatory and Antioxidant Agents

Shankar et al. (2017) synthesized a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazole analogs, demonstrating potential anti-inflammatory and antioxidant activities. This research highlights the therapeutic potential of related structures in treating inflammation and oxidative stress (Shankar et al., 2017).

Polymerization and Oligomerization Catalysts

Obuah et al. (2014) explored the use of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes as catalysts for the oligomerization and polymerization of ethylene. This indicates a potential application of similar compounds in polymer science (Obuah et al., 2014).

Chemical Synthesis

Several studies have focused on the synthesis of heterocyclic derivatives from imidazole, demonstrating the compound's utility in chemical synthesis and the creation of novel structures with potential biological activities (Saadi, 2018).

Future Directions

Imidazole derivatives, including “2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine”, may have potential for development into new drugs . They have shown a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

2-(2-pyrazin-2-ylimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-1-5-14-6-4-13-9(14)8-7-11-2-3-12-8/h2-4,6-7H,1,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVSWXYPMDAFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Reactant of Route 3
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Reactant of Route 4
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Reactant of Route 5
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Reactant of Route 6
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.